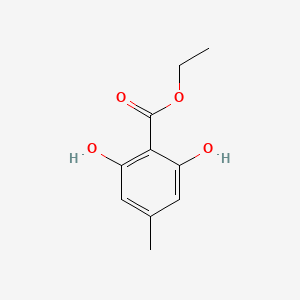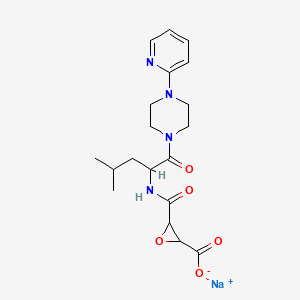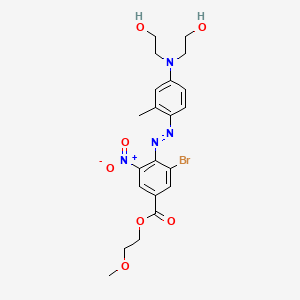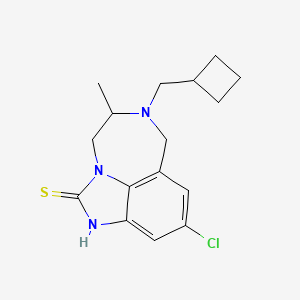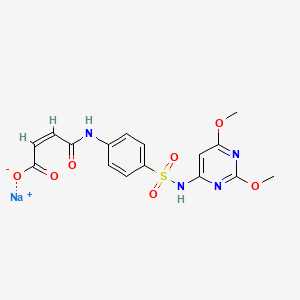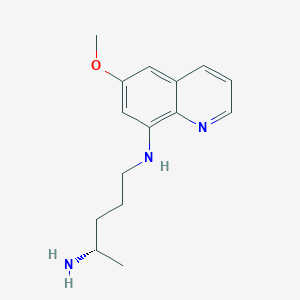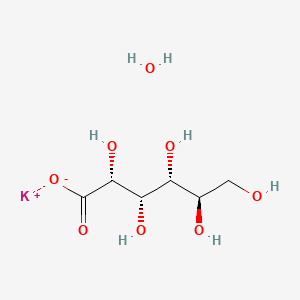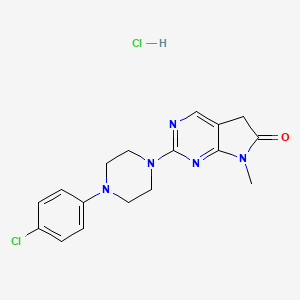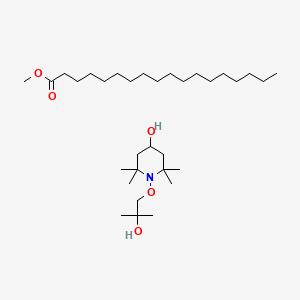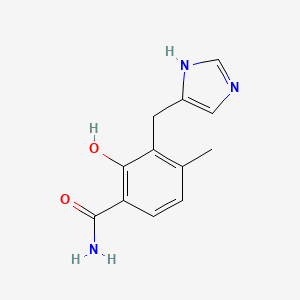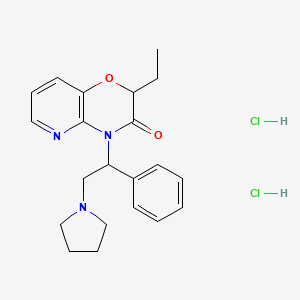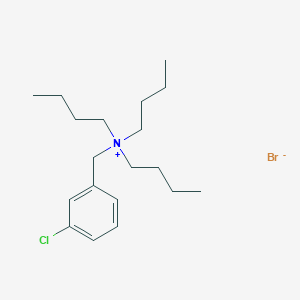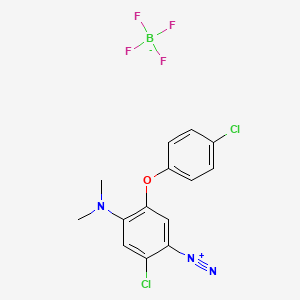
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a diazonium group, which is a functional group commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene. This process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization reactions under controlled conditions. The process includes the careful handling of reagents and the maintenance of low temperatures to prevent decomposition. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: This compound can participate in azo coupling reactions, forming azo compounds that are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Coupling Reactions: These reactions often require the presence of phenols or aromatic amines as coupling partners. The reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding aromatic amine.
Scientific Research Applications
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrafluoroborate
- 2-Chloro-5-(4-chlorophenoxy)-4-methylaminobenzenediazonium tetrafluoroborate
Uniqueness
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
84196-04-3 |
|---|---|
Molecular Formula |
C14H12BCl2F4N3O |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H12Cl2N3O.BF4/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;2-1(3,4)5/h3-8H,1-2H3;/q+1;-1 |
InChI Key |
PHPOJEIZIWDLPP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


